molecular formula C6H9BN2O3 B1148925 (5-Amino-6-methoxypyridin-3-yl)boronic acid CAS No. 1309982-56-6

(5-Amino-6-methoxypyridin-3-yl)boronic acid

Cat. No. B1148925
CAS RN: 1309982-56-6
M. Wt: 167.959
InChI Key: SIAAGSWOGRZEKL-UHFFFAOYSA-N
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Description

“(5-Amino-6-methoxypyridin-3-yl)boronic acid” is an organic compound with the molecular formula C6H9BN2O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of boronic acids, such as “(5-Amino-6-methoxypyridin-3-yl)boronic acid”, often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura coupling is a commonly used method for the synthesis of boronic acids . This method involves the transmetalation of the organic residue to a transition metal .


Molecular Structure Analysis

The molecular structure of “(5-Amino-6-methoxypyridin-3-yl)boronic acid” is represented by the SMILES string COC1=CN=CC(=C1)B(O)O . The InChI Key for this compound is ISDFOFZTZUILPE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including “(5-Amino-6-methoxypyridin-3-yl)boronic acid”, are known for their use in cross-coupling reactions . They are also used in catalysis, medicinal chemistry, polymer, and optoelectronics materials .


Physical And Chemical Properties Analysis

“(5-Amino-6-methoxypyridin-3-yl)boronic acid” appears as a white to off-white powder . It has a molecular weight of 167.95826 .

Scientific Research Applications

  • Synthesis and Chemical Libraries : Halopyridinylboronic acids and esters, including compounds similar to "(5-Amino-6-methoxypyridin-3-yl)boronic acid", are synthesized for their potential use in Suzuki cross-coupling reactions. These compounds can be used to produce diverse libraries of new pyridines (Bouillon et al., 2003).

  • Radioligand Synthesis : Similar compounds are synthesized for use as radioligands in positron emission tomography (PET), demonstrating the potential application in medical imaging (Gao, Wang, & Zheng, 2016).

  • Fluorescence Quenching : Boronic acid derivatives, closely related to "(5-Amino-6-methoxypyridin-3-yl)boronic acid", are studied for their fluorescence properties, with applications in sensor design (Melavanki, 2018).

  • Osteoporosis Treatment : Similar compounds are evaluated as potential treatments for osteoporosis, demonstrating the medicinal chemistry applications of these boronic acid derivatives (Hutchinson et al., 2003).

  • Sugar Sensing : Boronic acid derivatives are used in sugar sensing, important for continuous glucose monitoring in diabetes management (Geethanjali et al., 2017).

  • Microwave-Assisted Synthesis : These compounds are utilized in microwave-assisted synthesis of 3-amino-imidazopyridines, highlighting their role in efficient chemical synthesis (Dimauro & Kennedy, 2007).

  • Boron Neutron Capture Therapy : Boronated amino acids, similar to "(5-Amino-6-methoxypyridin-3-yl)boronic acid", are synthesized for potential use in neutron capture therapy, particularly in cancer treatment (Kabalka, Wu, & Yao, 2008).

  • Nanostructure Assembly : Boronic acids are used in the construction of boron-based macrocycles and dendrimers, indicating applications in materials science and nanotechnology (Christinat, Scopelliti, & Severin, 2007).

  • Fluorescent Chemosensors : Boronic acids, including derivatives like "(5-Amino-6-methoxypyridin-3-yl)boronic acid", are used in developing fluorescent sensors for detecting biological substances (Huang et al., 2012).

Mechanism of Action

Boronic acids, such as “(5-Amino-6-methoxypyridin-3-yl)boronic acid”, act as Lewis acids . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

properties

IUPAC Name

(5-amino-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAAGSWOGRZEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672084
Record name (5-Amino-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-6-methoxypyridin-3-yl)boronic acid

CAS RN

1084953-50-3
Record name (5-Amino-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-2-methoxypyridin-3-amine (2 g, 9.85 mmol, commercially available), Bis(pinacolato)diboron (11.82 mmol), potassium acetate (1.4 g) and (1,1-bis(diphenylphosphino)ferrocene)-dichloropalladium (II) complex with DCM (200 mg, commercially available) was dissolved in dioxane (75 mL) under argon atmosphere. The reaction mixture was refluxed for 8 h. The reaction mixture was cooled, diluted with ethyl acetate (75 mL) and filtered. The filtrate was concentrated. The crude product was purified over silica gel using 0-10% ethyl acetate in petroleum ether to obtain the titled boronic acid derivative.
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